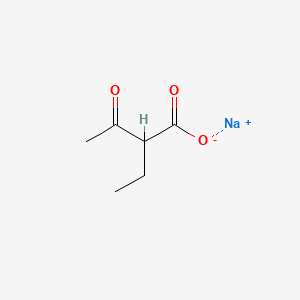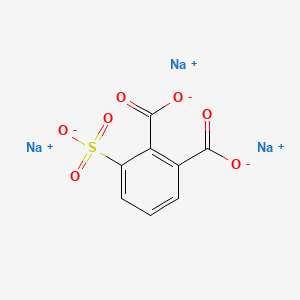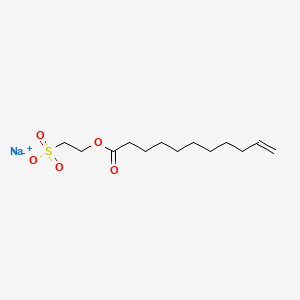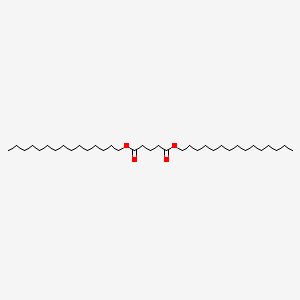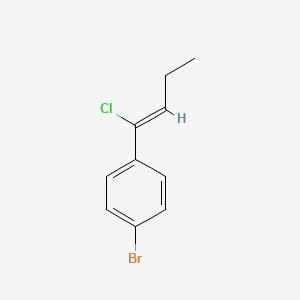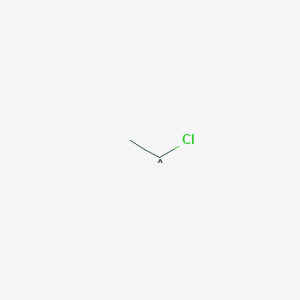
Piperidinium laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium laurate is a compound formed by the combination of piperidinium, a six-membered heterocyclic amine, and lauric acid, a saturated fatty acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidinium laurate can be synthesized through the reaction of piperidine with lauric acid. The process involves the neutralization of lauric acid with piperidine, forming the piperidinium salt. This reaction typically occurs in an aqueous medium and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves the use of microwave irradiation to enhance the reaction efficiency. Equimolar amounts of piperidine and lauric acid are mixed in the presence of a catalyst such as potassium carbonate. The reaction mixture is then subjected to microwave irradiation, resulting in a high yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Piperidinium laurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where the laurate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinium oxide, while reduction may produce piperidinium hydride.
Scientific Research Applications
Piperidinium laurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Mechanism of Action
The mechanism of action of piperidinium laurate involves its interaction with cell membranes. The piperidinium cation interacts with the negatively charged components of the cell membrane, disrupting the membrane structure and increasing permeability. This action can enhance the absorption of other compounds and improve the efficacy of drug delivery systems .
Comparison with Similar Compounds
- Pyrrolidinium laurate
- Morpholinium laurate
- Quaternary ammonium laurate
Comparison: Piperidinium laurate is unique due to its specific structural features and surfactant properties. Compared to pyrrolidinium laurate and morpholinium laurate, this compound exhibits higher chemical stability and better performance in alkaline conditions. Quaternary ammonium laurate, while also a surfactant, has different cationic properties and may not be as effective in certain applications .
This compound stands out for its versatility and effectiveness in various scientific and industrial applications, making it a valuable compound in research and development.
Properties
CAS No. |
28692-94-6 |
|---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
dodecanoic acid;piperidine |
InChI |
InChI=1S/C12H24O2.C5H11N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-2-4-6-5-3-1/h2-11H2,1H3,(H,13,14);6H,1-5H2 |
InChI Key |
CPWKNJDHUBWTSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


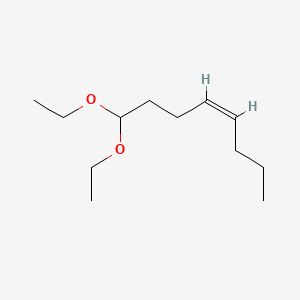
![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)
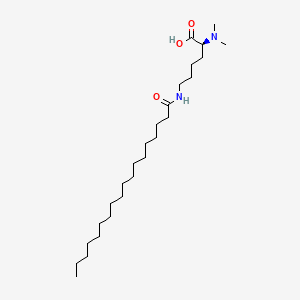
![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)


